molecular formula C21H45GdN6 B6288658 gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide CAS No. 2427514-81-4

gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide

Cat. No.: B6288658
CAS No.: 2427514-81-4
M. Wt: 538.9 g/mol
InChI Key: NXLSYLQFCPRNSR-UHFFFAOYSA-N
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Description

Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is a complex compound that combines gadolinium, a rare earth metal, with an organic ligand. Gadolinium is known for its paramagnetic properties, making it useful in various applications, particularly in medical imaging as a contrast agent. The organic ligand in this compound provides stability and specificity, enhancing its utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide typically involves the reaction of gadolinium salts with the organic ligand under controlled conditions. One common method is the reaction of gadolinium chloride with propan-2-yl(propan-2-yliminomethyl)azanide in an anhydrous solvent such as toluene or anhydrous 2-propanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and stability. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide can undergo various chemical reactions, including:

    Oxidation: The organic ligand can be oxidized under specific conditions, altering the compound’s properties.

    Reduction: The gadolinium ion can be reduced, although this is less common due to its stable +3 oxidation state.

    Substitution: The organic ligand can be substituted with other ligands, leading to the formation of different gadolinium complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used, although this is less common.

    Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized organic ligands, while substitution reactions can result in new gadolinium complexes with different ligands.

Scientific Research Applications

Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide primarily involves its paramagnetic properties. The gadolinium ion interacts with magnetic fields, enhancing the contrast in MRI scans. The organic ligand provides stability and specificity, ensuring that the compound targets specific tissues or cells. The molecular targets and pathways involved include interactions with cellular membranes and proteins, facilitating imaging and tracking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide is unique due to its specific organic ligand, which provides enhanced stability and specificity compared to other gadolinium complexes. This makes it particularly useful in targeted imaging and research applications.

Properties

IUPAC Name

gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSYLQFCPRNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45GdN6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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